5-Bromo-2-(pyridin-4-yl)pyrimidine
Overview
Description
5-Bromo-2-(pyridin-4-yl)pyrimidine: is a heterocyclic compound that features both pyridine and pyrimidine rings, with a bromine atom attached to the pyrimidine ring
Mechanism of Action
Target of Action
5-Bromo-2-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has been found to have significant applications in the field of medicine . It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9 . CDKs are a group of protein kinases that play crucial roles in regulating cell cycle progression, transcription, and neuronal function.
Mode of Action
The compound interacts with its targets, CDK6 and CDK9, by binding directly to these kinases . This binding results in the suppression of their downstream signaling pathways. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway. By inhibiting CDK6 and CDK9, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest . This makes it a potential candidate for anticancer drug development.
Pharmacokinetics
As a pyrimidine derivative, it is expected to have good bioavailability due to the favorable physicochemical properties of pyrimidine-based compounds .
Result of Action
The inhibition of CDK6 and CDK9 by this compound leads to the suppression of their downstream signaling pathways, resulting in cell cycle arrest . This can lead to the induction of cellular apoptosis, particularly in cancer cells, thereby inhibiting cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of nucleophiles, as evidenced by studies showing that it undergoes rapid nucleophilic displacement reactions under microwave irradiation
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to play crucial roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities. The nature of these interactions can vary, ranging from binding interactions to enzymatic reactions.
Cellular Effects
Pyrimidine derivatives are known to have significant impacts on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidine typically involves the bromination of 2-(pyridin-4-yl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of a base like potassium phosphate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Yield various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
Chemistry: 5-Bromo-2-(pyridin-4-yl)pyrimidine is used as a building block in organic synthesis, enabling the construction of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a valuable scaffold for designing new therapeutic agents .
Medicine: The compound’s structural features make it a candidate for developing drugs with antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to the development of high-performance materials .
Comparison with Similar Compounds
2-(Pyridin-4-yl)pyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
5-Bromo-2-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridine ring attached at a different position, leading to different reactivity and applications.
Uniqueness: 5-Bromo-2-(pyridin-4-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with a bromine atom that enhances its reactivity in various chemical reactions. This combination of features makes it a versatile compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
5-bromo-2-pyridin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIIPRDJCQAMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289788 | |
Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-22-2 | |
Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240594-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-bromo-2-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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